molecular formula C11H12N4O2S B2566404 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole

6-Nitro-2-piperazin-1-yl-1,3-benzothiazole

Cat. No.: B2566404
M. Wt: 264.31 g/mol
InChI Key: RBZWYLUVTPLLOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Nitro-2-piperazin-1-yl-1,3-benzothiazole is a useful research compound. Its molecular formula is C11H12N4O2S and its molecular weight is 264.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6-Nitro-2-piperazin-1-yl-1,3-benzothiazole is a compound that belongs to the benzothiazole family, known for its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a nitro group attached to a benzothiazole ring and a piperazine moiety. This unique structure contributes to its biological properties and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzymatic Inhibition : The compound acts as an inhibitor for certain enzymes, disrupting their normal function.
  • Receptor Interaction : It has been shown to interact with dopamine and serotonin receptors, suggesting potential antipsychotic effects.
  • Pathway Modulation : Alters cellular pathways, influencing cell behavior and function.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa208 µg/mL

Neuroprotective Effects

The compound has shown potential in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's. Its ability to inhibit acetylcholinesterase (AChE) and bind to amyloid-beta (Aβ) suggests it may help in reducing amyloid plaque formation.

Study 1: Neuroprotective Potential

In a study evaluating various benzothiazole derivatives, this compound was found to significantly reduce oxidative stress markers in neuronal cell lines. The study concluded that this compound could be a candidate for further development in treating Alzheimer's disease due to its AChE inhibitory activity and neuroprotective properties .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of this compound against resistant strains of bacteria. Results indicated that it was effective against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment option in combating antibiotic resistance .

Comparison with Similar Compounds

When compared to other benzothiazole derivatives, this compound exhibits unique properties due to the presence of the nitro group and piperazine ring. This combination enhances its biological activity compared to simpler derivatives.

Compound Activity Notes
2-Piperazin-1-ylbenzothiazoleModerate AChE inhibitionLacks nitro group
6-(Methylthio)-2-piperazin-1-ylbenzothiazoleLower antibacterial activityDifferent substitution pattern

Future Directions

Future research on this compound could focus on:

  • Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activities.
  • Therapeutic Applications : Exploring its potential in treating neurodegenerative diseases and infections caused by resistant bacteria.
  • Synthesis of Derivatives : Developing analogs with improved potency and selectivity for targeted therapeutic applications.

Properties

IUPAC Name

6-nitro-2-piperazin-1-yl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c16-15(17)8-1-2-9-10(7-8)18-11(13-9)14-5-3-12-4-6-14/h1-2,7,12H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZWYLUVTPLLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.